molecular formula C12H14Cl3N3OS B1241349 1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea

1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea

Cat. No. B1241349
M. Wt: 354.7 g/mol
InChI Key: IUHHPRPBHKHHQJ-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-3-[1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea is an organochlorine compound.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: Research has shown the development of various synthesis techniques for thiourea derivatives. For instance, Standridge and Swigor (1993) described a method for synthesizing a related compound, [14C]Cefepime hydrochloride, from thiourea, showcasing the compound's versatility in synthesis processes (Standridge & Swigor, 1993).
  • Characterization and Structure Analysis: Farzanfar et al. (2015) investigated the synthesis and characterization of new vanadium(IV, V) complexes containing thiourea derivatives. They provided insight into the structural properties of these compounds, including thiourea derivatives, through X-ray crystal structure analysis and DFT calculations (Farzanfar et al., 2015).

Biological and Chemical Applications

  • Antibacterial Activities: The study by Farzanfar et al. (2015) also explored the antibacterial properties of thiourea derivatives, finding significant activities against Gram-positive and Gram-negative bacterial strains, highlighting the potential of these compounds in antimicrobial research (Farzanfar et al., 2015).
  • DNA Binding and Biological Activities: Tahir et al. (2015) conducted studies on nitrosubstituted acyl thioureas, focusing on DNA interaction and various biological activities. This research indicates the potential role of thiourea derivatives in the field of biochemistry and molecular biology (Tahir et al., 2015).

Advanced Material Synthesis

  • Polymer Synthesis: Han et al. (2003) demonstrated the use of a related compound, 2-methoxyethyl methacrylate, in the anionic polymerization process to create thermally sensitive water-soluble polymethacrylates. This highlights the application of thiourea derivatives in advanced material synthesis (Han et al., 2003).

properties

Product Name

1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea

Molecular Formula

C12H14Cl3N3OS

Molecular Weight

354.7 g/mol

IUPAC Name

1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea

InChI

InChI=1S/C12H14Cl3N3OS/c1-7(17-18-12(20)16-5-6-19-2)8-3-4-9(13)11(15)10(8)14/h3-4H,5-6H2,1-2H3,(H2,16,18,20)/b17-7+

InChI Key

IUHHPRPBHKHHQJ-REZTVBANSA-N

Isomeric SMILES

C/C(=N\NC(=S)NCCOC)/C1=C(C(=C(C=C1)Cl)Cl)Cl

Canonical SMILES

CC(=NNC(=S)NCCOC)C1=C(C(=C(C=C1)Cl)Cl)Cl

solubility

0.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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